4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound contains both an oxazolidinone and a pyrazole moiety, which are known for their diverse pharmacological properties. The integration of these two structural elements may enhance the compound's efficacy in therapeutic applications.
This compound falls under the classification of heterocyclic organic compounds, specifically as a substituted oxazolidinone. Oxazolidinones are cyclic compounds containing both oxygen and nitrogen in the ring structure, while pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation reaction between 1-methylpyrazole and an isocyanate derivative, followed by cyclization to form the oxazolidinone structure.
The reaction conditions often require specific solvents and temperatures to facilitate optimal yields. For instance, using dimethyl sulfoxide as a solvent at elevated temperatures can enhance the reaction rate and yield of the desired product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one features a pyrazole ring attached to an oxazolidinone framework. The molecular formula is C8H10N4O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data include:
4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions or hydrolysis under acidic or basic conditions.
In reactions involving nucleophiles, the carbonyl group of the oxazolidinone can be targeted, leading to modifications that may enhance biological activity or alter pharmacokinetic properties. Additionally, reactions with electrophiles can introduce new substituents onto the pyrazole ring.
The mechanism of action for compounds like 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one often involves interaction with specific biological targets such as enzymes or receptors. For instance, derivatives containing pyrazole rings have been shown to inhibit certain enzymes involved in metabolic pathways.
Research indicates that compounds with similar structures may exhibit anti-inflammatory or antimicrobial properties by modulating signaling pathways associated with these biological processes. Detailed studies are necessary to elucidate the precise mechanisms involved.
4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting various diseases such as cancer, infections, and metabolic disorders. Its unique structural features make it a candidate for further exploration in drug development programs aimed at optimizing efficacy and reducing side effects associated with existing treatments .
The emergence of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one represents a strategic evolution in pharmacophore design, driven by the urgent need to combat multidrug-resistant Gram-positive pathogens. This hybrid compound belongs to a class of synthetic antibacterial agents developed to overcome limitations of traditional antibiotics. The oxazolidinone scaffold first gained prominence with linezolid (approved in 2000), which demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE) through a unique mechanism of protein synthesis inhibition [4].
The integration of the 1-methylpyrazole moiety into the oxazolidinone framework emerged as a response to structure-activity relationship (SAR) studies indicating that substitutions at the oxazolidinone C-4 position significantly influence antimicrobial potency. Researchers systematically explored heteroaromatic systems – including pyrazoles – to enhance target binding affinity and overcome resistance mechanisms. This approach aligned with broader medicinal chemistry efforts to develop "hybrid antibiotics" by merging pharmacophores with complementary biological activities [4]. The historical development trajectory reflects three key phases:
Table 1: Key Oxazolidinone-Based Antibacterial Agents and Their Structural Features
Compound Name | Core Structure | Target Pathogens | Development Status |
---|---|---|---|
Linezolid | Morpholino-oxazolidinone | MRSA, VRE, PRSP | Marketed (2000) |
Tedizolid | Tetrahydro-pyrazolyl-oxazolidinone | Linezolid-resistant strains | Marketed (2014) |
Radezolid | Pyrido-oxazolidinone | Gram-positive cocci | Phase II (discontinued) |
4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one | Pyrazolyl-oxazolidinone | Undisclosed (research compound) | Preclinical research |
The molecular architecture of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one exemplifies a rationally designed bicyclic pharmacophore with optimized steric and electronic properties. The compound features:
Table 2: Structural and Physicochemical Properties of 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one
Property | Value/Description | Biological Significance |
---|---|---|
Molecular Formula | C₇H₉N₃O₂ | Balanced molecular weight (<350 Da) for permeability |
Hydrogen Bond Acceptors | 3 (carbonyl O, pyrazole N, oxazolidinone O) | Target binding interactions |
Hydrogen Bond Donors | 1 (oxazolidinone N-H) | Ribosomal hydrogen bonding |
Topological Polar Surface Area (TPSA) | 55.8 Ų | Optimal for membrane penetration |
logP (Calculated) | 0.73 | Balanced hydrophilicity/lipophilicity |
Rotatable Bonds | 1 (C-C between rings) | Conformational flexibility control |
Aromatic Rings | 1 (pyrazole) | Stacking interactions with ribosomal RNA |
Conformational analysis reveals that the dihedral angle between the oxazolidinone and pyrazole rings significantly influences biological activity. Computational models indicate a preferred near-perpendicular orientation (85-95°) that minimizes steric clash while allowing simultaneous engagement with key ribosomal residues. The methyl group at the pyrazole N-1 position serves dual purposes: it prevents undesired tautomerism and creates a strategic steric barrier that enhances target selectivity by excluding off-target binding [5] [7]. This architecture represents a deliberate departure from earlier N-aryloxazolidinones by replacing the extended phenyl system with a compact, heteroaromatic bioisostere that maintains binding efficiency while improving physicochemical properties.
Table 3: Key Compounds in the Pyrazole-Oxazolidinone Structural Lineage
Compound | CAS Number | Structural Relationship | Research Significance |
---|---|---|---|
1-(1-Methyl-1H-pyrazol-4-yl)ethanone | 37687-18-6 | Pyrazole precursor with carbonyl functionality | Synthetic building block for hybrid systems |
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol | 1343949-71-2 | Aliphatic linker variant | Demonstrates scaffold flexibility |
3-{4-[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]isoquinolin-6-yl}oxazolidin-2-one | 118660893 | Extended conjugated system with oxazolidinone | Activity against complex pathogens |
4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one | Undisclosed | Direct pyrazole-oxazolidinone conjugation | Optimized target engagement profile |
The structural hybridization strategy observed in this compound aligns with broader trends in heterocyclic chemistry, where steroidal oxazolines and benzoxazole derivatives have demonstrated enhanced binding to enzymatic targets like CYP17A1 through coordination between the oxazoline nitrogen and heme iron [5]. Similarly, the pyrazole nitrogen in 4-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one may facilitate additional coordination interactions with ribosomal magnesium clusters, though this mechanism requires further validation. The absence of chiral centers in the core structure simplifies synthetic accessibility while maintaining precise spatial orientation of pharmacophoric elements – a critical advantage over earlier oxazolidinone generations requiring stereochemical control [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3